![molecular formula C20H29N3O B5314436 N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide is a chemical compound that is commonly referred to as CTDP-1. This compound is a potent inhibitor of the enzyme cathepsin D, which plays a critical role in the pathogenesis of various diseases. CTDP-1 has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
CTDP-1 is a potent inhibitor of the enzyme cathepsin D, which plays a critical role in the pathogenesis of various diseases. Cathepsin D is a lysosomal protease that is involved in the degradation of various proteins, including amyloid-beta. Inhibition of cathepsin D by CTDP-1 leads to the accumulation of amyloid-beta in lysosomes, which results in the reduction of amyloid-beta plaques in Alzheimer's disease. In cancer, inhibition of cathepsin D by CTDP-1 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
CTDP-1 has been shown to have several biochemical and physiological effects. In cancer, CTDP-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, CTDP-1 has been shown to reduce the accumulation of amyloid-beta plaques. CTDP-1 has also been shown to have anti-inflammatory effects and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTDP-1 has several advantages for lab experiments. It is a potent inhibitor of cathepsin D, which makes it an ideal tool for studying the role of cathepsin D in various diseases. CTDP-1 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, CTDP-1 has several limitations for lab experiments. It is toxic at high concentrations, which limits its use in vivo. CTDP-1 also has poor solubility in water, which limits its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of CTDP-1. One potential direction is the development of more potent and selective inhibitors of cathepsin D. Another potential direction is the study of the effects of CTDP-1 on other lysosomal proteases and their potential role in disease pathogenesis. Additionally, the development of CTDP-1 analogs with improved solubility and pharmacokinetic properties may lead to the development of more effective treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of CTDP-1 involves a multi-step process that starts with the reaction of 2-cyanobenzyl chloride with piperidine to form 1-(2-cyanobenzyl)piperidine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form CTDP-1. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
CTDP-1 has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer, CTDP-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In Alzheimer's disease, CTDP-1 has been shown to reduce the accumulation of amyloid-beta plaques, which are believed to play a critical role in the development of the disease. CTDP-1 has also been studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
Propiedades
IUPAC Name |
N-[2-[1-[(2-cyanophenyl)methyl]piperidin-3-yl]ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-20(2,3)19(24)22-11-10-16-7-6-12-23(14-16)15-18-9-5-4-8-17(18)13-21/h4-5,8-9,16H,6-7,10-12,14-15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXZLVZAAOGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCCN(C1)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.